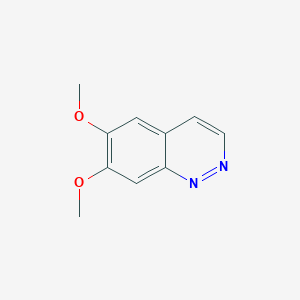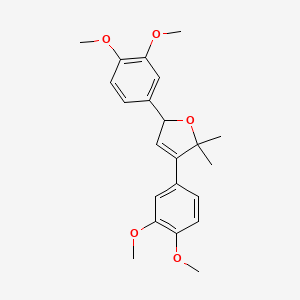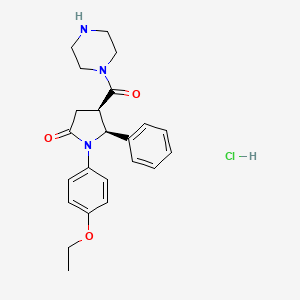
Piperazine, 1-((1-(4-ethoxyphenyl)-5-oxo-2-phenyl-3-pyrrolidinyl)carbonyl)-, hydrochloride, cis-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cis-1-(4-ethoxyphenyl)-5-phenyl-4-(piperazine-1-carbonyl)pyrrolidin-2-one hydrochloride is a complex organic compound that belongs to the class of pyrrolidinones This compound is characterized by its unique structure, which includes a piperazine ring, a phenyl group, and an ethoxyphenyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Cis-1-(4-ethoxyphenyl)-5-phenyl-4-(piperazine-1-carbonyl)pyrrolidin-2-one hydrochloride typically involves multiple steps:
Formation of the Pyrrolidinone Core: The initial step involves the formation of the pyrrolidinone core through a cyclization reaction. This can be achieved by reacting a suitable amine with a ketone or aldehyde under acidic or basic conditions.
Introduction of the Piperazine Ring: The piperazine ring is introduced through a nucleophilic substitution reaction. This step often requires the use of a piperazine derivative and a suitable leaving group.
Attachment of the Phenyl and Ethoxyphenyl Groups: The phenyl and ethoxyphenyl groups are attached through electrophilic aromatic substitution reactions. These reactions typically require the use of a strong acid catalyst and elevated temperatures.
Formation of the Hydrochloride Salt: The final step involves the formation of the hydrochloride salt by reacting the free base with hydrochloric acid.
Industrial Production Methods
In an industrial setting, the production of Cis-1-(4-ethoxyphenyl)-5-phenyl-4-(piperazine-1-carbonyl)pyrrolidin-2-one hydrochloride is scaled up using large reactors and continuous flow processes. The reaction conditions are optimized to maximize yield and purity while minimizing the formation of by-products. Advanced purification techniques such as recrystallization and chromatography are employed to obtain the final product in high purity.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: This compound can undergo oxidation reactions, typically involving the phenyl or ethoxyphenyl groups. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction reactions can be performed on the carbonyl group or the piperazine ring. Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine ring. Halogenated reagents are often used in these reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenated reagents such as bromoethane in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Formation of phenolic derivatives.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted piperazine derivatives.
Aplicaciones Científicas De Investigación
Cis-1-(4-ethoxyphenyl)-5-phenyl-4-(piperazine-1-carbonyl)pyrrolidin-2-one hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as a biochemical probe to investigate cellular processes.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of new materials with specific properties.
Mecanismo De Acción
The mechanism of action of Cis-1-(4-ethoxyphenyl)-5-phenyl-4-(piperazine-1-carbonyl)pyrrolidin-2-one hydrochloride involves its interaction with specific molecular targets in the body. It is believed to modulate the activity of certain enzymes and receptors, leading to changes in cellular signaling pathways. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that it may interact with neurotransmitter receptors in the brain.
Comparación Con Compuestos Similares
Similar Compounds
- Cis-1-(4-methoxyphenyl)-5-phenyl-4-(piperazine-1-carbonyl)pyrrolidin-2-one hydrochloride
- Cis-1-(4-chlorophenyl)-5-phenyl-4-(piperazine-1-carbonyl)pyrrolidin-2-one hydrochloride
- Cis-1-(4-fluorophenyl)-5-phenyl-4-(piperazine-1-carbonyl)pyrrolidin-2-one hydrochloride
Uniqueness
Cis-1-(4-ethoxyphenyl)-5-phenyl-4-(piperazine-1-carbonyl)pyrrolidin-2-one hydrochloride is unique due to the presence of the ethoxy group, which can influence its chemical reactivity and biological activity. This structural variation can lead to differences in its pharmacokinetic and pharmacodynamic properties compared to similar compounds.
Propiedades
Número CAS |
38123-83-0 |
|---|---|
Fórmula molecular |
C23H28ClN3O3 |
Peso molecular |
429.9 g/mol |
Nombre IUPAC |
(4R,5S)-1-(4-ethoxyphenyl)-5-phenyl-4-(piperazine-1-carbonyl)pyrrolidin-2-one;hydrochloride |
InChI |
InChI=1S/C23H27N3O3.ClH/c1-2-29-19-10-8-18(9-11-19)26-21(27)16-20(22(26)17-6-4-3-5-7-17)23(28)25-14-12-24-13-15-25;/h3-11,20,22,24H,2,12-16H2,1H3;1H/t20-,22-;/m1./s1 |
Clave InChI |
MJXMHGWDKKVVSA-BNBNXSKYSA-N |
SMILES isomérico |
CCOC1=CC=C(C=C1)N2[C@@H]([C@@H](CC2=O)C(=O)N3CCNCC3)C4=CC=CC=C4.Cl |
SMILES canónico |
CCOC1=CC=C(C=C1)N2C(C(CC2=O)C(=O)N3CCNCC3)C4=CC=CC=C4.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[3-(4-Phenyl-2H-imidazol-2-ylidene)-2,3-dihydro-1H-pyrazol-4-yl]acetamide](/img/structure/B12915691.png)

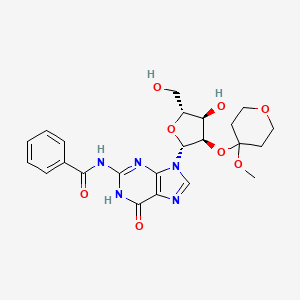
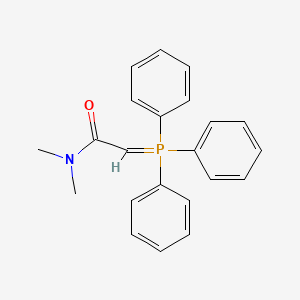
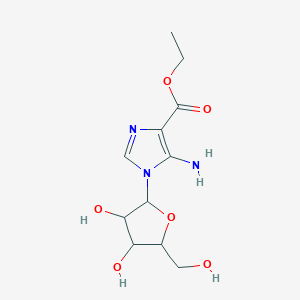
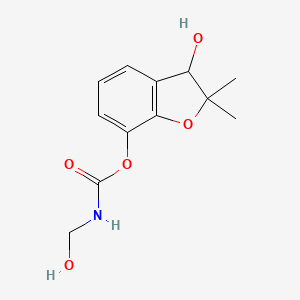
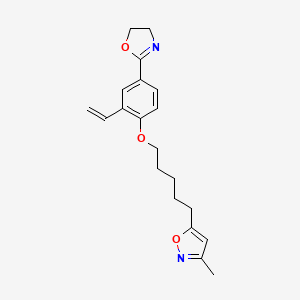
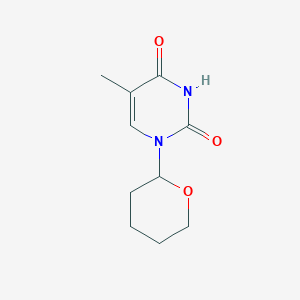
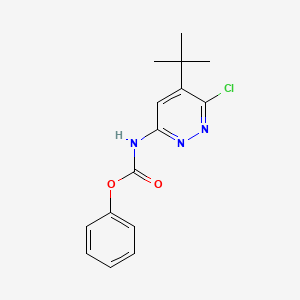
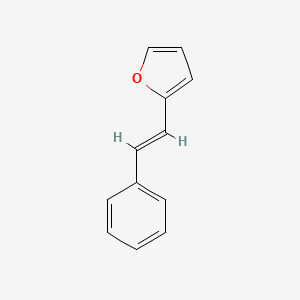

![5-Amino-2-{[(5-chlorothiophen-2-yl)methyl]amino}pyrimidin-4(3H)-one](/img/structure/B12915751.png)
